![molecular formula C14H11FN2O3S B344681 1-(5-Fluoro-2-methoxyphenyl)sulfonylbenzimidazole CAS No. 691381-41-6](/img/structure/B344681.png)
1-(5-Fluoro-2-methoxyphenyl)sulfonylbenzimidazole
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Overview
Description
1-(5-Fluoro-2-methoxyphenyl)sulfonylbenzimidazole is a chemical compound with the molecular formula C14H11FN2O3S . It is a derivative of benzimidazole, a heterocyclic aromatic organic compound that is an important pharmacophore and a privileged structure in medicinal chemistry .
Synthesis Analysis
The synthesis of benzimidazole derivatives typically involves the condensation of benzene rings possessing nitrogen-containing functional groups at the ortho position with various reagents . A study reports a simple process to synthesize and separate 2-substituted benzimidazole derivatives with high yield and efficiency .Molecular Structure Analysis
The molecular structure of 1-(5-Fluoro-2-methoxyphenyl)sulfonylbenzimidazole consists of a benzimidazole core, which is a bicyclic compound made up of fused benzene and imidazole rings . It also contains a sulfonyl group attached to the benzimidazole ring and a 5-fluoro-2-methoxyphenyl group attached to the sulfonyl group .Chemical Reactions Analysis
Benzimidazole is a base and can be deprotonated with stronger bases . The presence of the sulfonyl group in 1-(5-Fluoro-2-methoxyphenyl)sulfonylbenzimidazole may influence its reactivity and the types of chemical reactions it can undergo.properties
IUPAC Name |
1-(5-fluoro-2-methoxyphenyl)sulfonylbenzimidazole |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11FN2O3S/c1-20-13-7-6-10(15)8-14(13)21(18,19)17-9-16-11-4-2-3-5-12(11)17/h2-9H,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VJJLTNUDBNHGDL-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)F)S(=O)(=O)N2C=NC3=CC=CC=C32 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11FN2O3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501326761 |
Source
|
Record name | 1-(5-fluoro-2-methoxyphenyl)sulfonylbenzimidazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501326761 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
306.31 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
28.3 [ug/mL] (The mean of the results at pH 7.4) |
Source
|
Record name | SID47202434 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
1-(5-Fluoro-2-methoxyphenyl)sulfonylbenzimidazole | |
CAS RN |
691381-41-6 |
Source
|
Record name | 1-(5-fluoro-2-methoxyphenyl)sulfonylbenzimidazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501326761 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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